Balaglitazone
Overview
Description
Balaglitazone is a second-generation peroxisome proliferator-activated receptor gamma agonist. It is primarily investigated for its potential in treating type 2 diabetes mellitus. This compound is known for its partial agonistic properties, which means it activates the receptor to a lesser extent compared to full agonists .
Mechanism of Action
Target of Action
Balaglitazone is a partial agonist of the Peroxisome Proliferator-Activated Receptor (PPAR) γ . PPARγ plays crucial roles in the regulation of insulin, triglycerides, and lipid metabolism . It is an attractive target for the therapy of Type II Diabetes .
Mode of Action
This compound, as a partial agonist of PPARγ, binds to the ligand-binding pocket of PPARγ, leading to alternative receptor conformations . This results in differential cofactor recruitment/displacement, differential gene expression, and ultimately differential biological responses . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Biochemical Pathways
When PPARγ is activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
For example, the metabolism of this compound can be increased when combined with Abatacept, or decreased when combined with Abiraterone .
Result of Action
This compound has been used in trials studying the treatment of Diabetes Mellitus, Type 2 . It has shown to considerably enhance the cytotoxicity of doxorubicin . This compound also significantly downregulated P-glycoprotein expression and activity in K562/DOX cells and reduced multidrug resistance .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the serum concentration of this compound can be increased when it is combined with Abametapir . Moreover, the risk or severity of hypoglycemia can be increased when Acarbose is combined with this compound .
Biochemical Analysis
Biochemical Properties
Balaglitazone is a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity . The interaction between this compound and PPARγ leads to the activation of the receptor, which in turn influences the transcription of genes involved in glucose and lipid metabolism .
Cellular Effects
This compound exerts its effects on various types of cells, particularly adipocytes, muscle cells, and liver cells . It enhances insulin sensitivity, promotes adipogenesis, and alters lipid metabolism in these cells . This compound also influences cell signaling pathways related to glucose homeostasis and lipid metabolism .
Molecular Mechanism
This binding event triggers the transcription of target genes that regulate glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . It has been shown to improve insulin sensitivity and glucose control over a period of 26 weeks in individuals with type 2 diabetes on stable insulin therapy .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At lower doses, this compound has been shown to improve glycemic control, while at higher doses, it may lead to water retention and musculoskeletal effects .
Metabolic Pathways
This compound is involved in the PPARγ signaling pathway, which plays a key role in regulating glucose and lipid metabolism . It interacts with PPARγ and influences the activity of enzymes involved in these metabolic pathways .
Transport and Distribution
Given its role as a PPARγ agonist, it is likely to be distributed in tissues with high PPARγ expression, such as adipose tissue, liver, and muscle .
Subcellular Localization
This compound, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ resides . Upon binding to PPARγ, this compound influences the transcriptional activity of the receptor, thereby affecting the expression of genes involved in glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Balaglitazone is synthesized through a series of chemical reactions involving the formation of a thiazolidinedione ring. The synthetic route typically involves the reaction of 2,4-thiazolidinedione with various substituted benzyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and bases such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process also involves purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Balaglitazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Balaglitazone has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of thiazolidinediones.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Primarily researched for its potential in treating type 2 diabetes mellitus.
Industry: Potential applications in the development of new antidiabetic drugs with improved safety profiles.
Comparison with Similar Compounds
- Rosiglitazone
- Pioglitazone
- Troglitazone
Comparison: Balaglitazone is unique in its partial agonistic properties, which result in fewer side effects compared to full agonists like rosiglitazone and pioglitazone. It has shown a better safety profile with less fluid retention and heart enlargement. Additionally, this compound does not reduce bone formation, making it a safer option for long-term use .
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in the treatment of type 2 diabetes mellitus.
Properties
IUPAC Name |
5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKPTYAGKZLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870213 | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199113-98-9 | |
Record name | Balaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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